5,6,7,8-Tetrahydroquinoxalin-2-ol is a bicyclic organic compound characterized by its molecular formula and a molecular weight of approximately 150.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Its structure features a quinoxaline core with a hydroxyl group at the 2-position, contributing to its unique chemical reactivity and biological activity.
5,6-Tetrahydroquinoxalin-2-ol can be derived from various synthetic pathways involving quinoxaline derivatives. It has been extensively studied in the context of drug development and organic synthesis due to its diverse biological activities and structural versatility.
This compound falls under the category of heterocyclic compounds, specifically within the class of quinoxalines. It is also classified as a secondary amine due to the presence of nitrogen atoms in its structure.
The synthesis of 5,6,7,8-tetrahydroquinoxalin-2-ol typically involves cycloaddition reactions or reductions of related quinoxaline derivatives. One prominent method includes the cyclocondensation of cyclohexadione with glycinamide under basic conditions to yield the corresponding tetrahydroquinoxaline derivative .
5,6,7,8-Tetrahydroquinoxalin-2-ol is characterized by a fused bicyclic structure comprising two nitrogen atoms within a six-membered ring system. The hydroxyl group at position 2 enhances its solubility and reactivity.
5,6,7,8-Tetrahydroquinoxalin-2-ol participates in various chemical reactions:
Common reagents used include:
5,6,7,8-Tetrahydroquinoxalin-2-ol typically appears as a solid at room temperature with varying solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
Relevant analyses indicate that this compound exhibits moderate stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
5,6,7,8-Tetrahydroquinoxalin-2-ol has several scientific applications:
5,6,7,8-Tetrahydroquinoxalin-2-ol (molecular formula: C₈H₁₀N₂O) is a partially saturated bicyclic heterocycle featuring a pyrazine ring fused to a cyclohexene moiety, with a hydroxyl group at the C2 position. This scaffold exhibits tautomerism, allowing it to exist in equilibrium with its keto form (2-oxo-1,2,5,6,7,8-hexahydroquinoxaline), which influences its reactivity and biological interactions [4] [8]. Key identifiers include CAS RN 34413-35-9, PubChem CID 36822, and InChIKey XCZPDOCRSYZOBI-UHFFFAOYSA-N [4] [8].
Historically, tetrahydroquinoxaline derivatives gained attention in the mid-20th century with the advent of nucleophilic aromatic substitution strategies using polyfluorinated benzenes. Early syntheses relied on stoichiometric oxidants or harsh conditions, but the 1980s–2000s saw catalytic methods emerge, particularly for introducing C3 substituents. A notable advance was the use of activated carbon (AC) and Brønsted acids to promote aerobic benzylic oxidations under "on-water" conditions, enabling sustainable access to 3-functionalized derivatives like 3-benzoylquinoxalinones [9].
Table 1: Chemical Identity of 5,6,7,8-Tetrahydroquinoxalin-2-ol and Key Derivatives
Property | 5,6,7,8-Tetrahydroquinoxalin-2-ol | 3-Chloro Derivative |
---|---|---|
Molecular Formula | C₈H₁₀N₂O | C₈H₉ClN₂O |
CAS Registry Number | 34413-35-9 | 1934446-69-1 |
PubChem CID | 36822 | 130614773 |
Molecular Weight (g/mol) | 150.18 | 184.62 |
IUPAC Name | 5,6,7,8-Tetrahydro-1H-quinoxalin-2-ol | 3-Chloro-5,6,7,8-tetrahydro-1H-quinoxalin-2-one |
Key Functional Groups | C2-hydroxyl, saturated pyrazine | C3-chloro, C2-keto |
The tetrahydroquinoxaline core is a "privileged scaffold" in drug discovery due to its:
Biological activities include:
In organic synthesis, the scaffold enables:
Current research aims to address:
Table 2: Key Research Objectives and Methodological Advances
Research Gap | Current Objective | Emerging Strategy |
---|---|---|
Regioselective functionalization | Achieve C3-specific substitution | Brønsted acid-mediated aerobic oxidation |
Chirality control | Synthesize enantiopure analogs | Squaramide-catalyzed cascade reactions |
Tubulin inhibition optimization | Enhance potency against resistant cancers | 3-Benzoylquinoxalinone derivatization |
Target selectivity | Reduce CYP11B1 off-target effects | Structure-based design using MD simulations |
Future directions prioritize in silico-guided design (e.g., molecular dynamics predicting GPER binding) [7] and green chemistry integration to align with sustainable medicinal chemistry principles [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4